4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Overview
Description
4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C9H9N3O3 and its molecular weight is 207.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target dna topoisomerase ii , which plays a crucial role in DNA replication and transcription.
Mode of Action
It’s known that pyrrolo[2,3-d]pyrimidine derivatives can interact with their targets, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to affect pathways related to dna replication and transcription .
Result of Action
Similar compounds have been found to have anti-hcv activities and cytotoxicities .
Biochemical Analysis
Biochemical Properties
4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including DNA topoisomerase II, which is crucial for DNA replication and transcription . The interaction with DNA topoisomerase II suggests that this compound may influence DNA topology and cellular processes dependent on DNA manipulation. Additionally, this compound has been studied for its potential as a nucleoside mimic, interacting with enzymes involved in nucleotide metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, this compound has demonstrated antiproliferative activity, particularly against breast cancer cells . It influences cell signaling pathways, including those mediated by cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis, thereby reducing cancer cell proliferation . Furthermore, this compound affects gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of DNA topoisomerase II, leading to the stabilization of the enzyme-DNA complex and preventing the re-ligation of DNA strands . This inhibition results in DNA damage and triggers cell death pathways. Additionally, the compound’s interaction with CDKs inhibits their kinase activity, disrupting the phosphorylation of target proteins necessary for cell cycle progression . These molecular interactions highlight the compound’s potential as an anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound in cell cultures has revealed sustained antiproliferative effects, although the extent of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Threshold effects have been identified, where a specific dose range maximizes therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to nucleotide metabolism. The compound interacts with enzymes such as nucleoside phosphorylases and kinases, which are responsible for the phosphorylation and dephosphorylation of nucleotides . These interactions can influence metabolic flux and alter the levels of key metabolites within the cell. Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with nucleoside transporters, facilitating its uptake into cells . Once inside the cell, it can accumulate in specific compartments, such as the nucleus, where it exerts its biochemical effects. The distribution of the compound within tissues can vary, with higher concentrations observed in organs involved in nucleotide metabolism, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific nuclear compartments. The compound’s activity within the nucleus is critical for its role in modulating gene expression and influencing cellular processes dependent on DNA manipulation.
Properties
IUPAC Name |
4-methoxy-7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-12-6(9(13)14)3-5-7(12)10-4-11-8(5)15-2/h3-4H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCBBZWIITWGGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=CN=C2OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901166721 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, 4-methoxy-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901166721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523606-42-9 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, 4-methoxy-7-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523606-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, 4-methoxy-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901166721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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